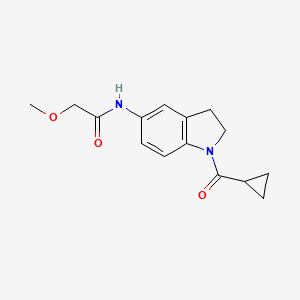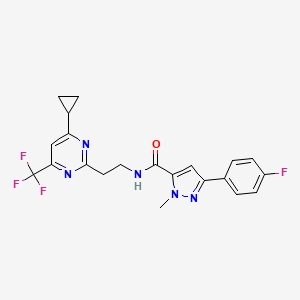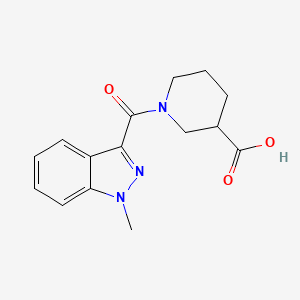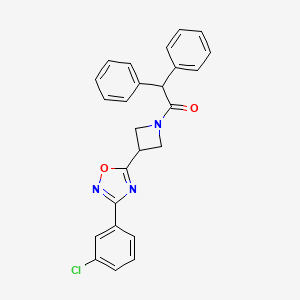
N-(1-(环丙基甲酰)吲哚-5-基)-2-甲氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropanecarbonyl group attached to an indolin-5-yl moiety, with a methoxyacetamide group further enhancing its chemical properties.
科学研究应用
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide is the HIV-1 fusion protein, glycoprotein 41 (gp41) . Gp41 is a transmembrane protein that plays a crucial role in the fusion of the HIV-1 virus with host cells .
Mode of Action
The compound interacts with the hydrophobic pocket of gp41, inhibiting the formation of a six-helix bundle (6-HB) between the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of the extracellular domain of the gp41 trimer . This disruption of 6-HB formation prevents the fusion process, thereby blocking HIV-1 entry into the target cells .
Biochemical Pathways
The compound’s action affects the pathway of HIV-1 fusion with host cells. By inhibiting gp41, the compound prevents the conformational changes necessary for the virus to enter the host cell . This results in the inhibition of viral replication and the spread of the virus.
Result of Action
The compound’s action results in the inhibition of HIV-1 fusion and viral replication. It has been shown to have selective antiproliferative activity against the MV-4-11 cell line .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indolin-5-yl precursor The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst
Industrial Production Methods
In an industrial setting, the production of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and high-efficiency purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: can be compared with other similar compounds, such as:
- N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide
- N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide
- N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopentanecarboxamide
These compounds share a similar indolin-5-yl core structure but differ in the substituents attached to the nitrogen atom. The unique combination of the cyclopropanecarbonyl and methoxyacetamide groups in N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-4-5-13-11(8-12)6-7-17(13)15(19)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXZMZGGDQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 5-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2845042.png)

![N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2845047.png)
![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide](/img/structure/B2845049.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2845050.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2845052.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2845055.png)
![7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2845057.png)
![N-(2-ethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2845059.png)




